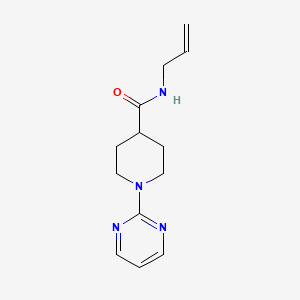

N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-2-6-14-12(18)11-4-9-17(10-5-11)13-15-7-3-8-16-13/h2-3,7-8,11H,1,4-6,9-10H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCJATDTPVANCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCN(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at temperatures ranging from 25°C to 80°C, depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction often involves nucleophilic or electrophilic reagents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50°C.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Research

One of the most significant applications of N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is in anticancer research. Similar compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxicity of pyrimidine derivatives showed that compounds with structural similarities to this compound exhibited selective activity against specific cancer cell lines. For instance, derivatives tested against the NCI 60 human cancer cell line panel demonstrated significant inhibition of growth in breast and renal cancer cell lines, suggesting potential as molecularly targeted chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 (Breast) | 15.0 |

| UO-31 (Renal) | 12.5 |

These findings indicate that compounds related to this compound may serve as promising candidates for further development in cancer therapy.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Studies indicate that variations in substituents on the piperidine and pyrimidine rings can significantly influence biological activity. For example, modifications at the C4 position of the pyrimidine ring have been shown to enhance selectivity and potency against certain cancer types .

Potential Applications Beyond Cancer

Apart from its anticancer properties, this compound may also have applications in other therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives may exhibit antimicrobial properties, potentially useful against resistant bacterial strains.

- Anti-inflammatory Effects : The compound's structure hints at possible anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

- Neurological Disorders : Given its piperidine structure, there is potential for applications in treating neurological conditions, although this requires further investigation.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Key Observations:

- Pyrimidine vs. Aryl Substitutents : The target compound’s pyrimidin-2-yl group may enhance target specificity compared to aryl-substituted analogues (e.g., ), as pyrimidines often engage in π-stacking or hydrogen bonding with enzymes like kinases .

- Allyl vs.

- Biological Activity : While direct data for the target compound is absent, structurally related piperidine carboxamides exhibit antiviral () and anticancer () activities, suggesting plausible therapeutic avenues for exploration.

Data Tables

Table 1: Structural and Functional Group Comparison

Biological Activity

N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Chemical Formula : C₁₈H₂₇N₅O

- Molecular Weight : 327.44 g/mol

- CAS Number : 53170495

The structure features a piperidine ring, a pyrimidine moiety, and an alkene functional group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on piperidine derivatives have shown that they can act as tubulin inhibitors, leading to antiproliferative effects in various cancer cell lines. The compound's mechanism may involve:

- Inhibition of Tubulin Polymerization : Similar piperidine derivatives have been shown to disrupt microtubule dynamics, which is critical for cell division. This leads to mitotic arrest and apoptosis in cancer cells .

- Targeting Specific Cancer Pathways : Compounds related to this class have been identified as CCR5 antagonists, potentially useful in treating HIV-associated cancers by inhibiting viral entry and replication .

In Vitro Studies

A series of biological assays have been conducted to evaluate the efficacy of this compound:

| Assay Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | DU145 (Prostate Cancer) | 0.12 | Tubulin inhibition |

| Cytotoxicity | MCF-7 (Breast Cancer) | 0.87 | Induction of apoptosis |

| CCR5 Binding Assay | PBMCs (Human Cells) | 3.5 | Inhibition of HIV entry |

These results suggest that the compound exhibits potent antiproliferative activity and could serve as a lead compound for further development in cancer therapeutics.

Case Studies

One notable study focused on the synthesis and biological evaluation of a series of piperidine derivatives, including this compound. The study reported that modifications in the piperidine ring significantly affected the compound's potency against various cancer cell lines, demonstrating structure–activity relationships (SAR) that are crucial for optimizing therapeutic efficacy .

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles must also be considered. Preliminary safety data indicate that similar compounds can cause skin irritation and respiratory issues upon exposure . Therefore, further toxicological assessments are necessary to ensure safe therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate (a structurally related analog) was synthesized using a two-step protocol involving N-Boc-4-piperidone and 2-(piperazin-1-yl)pyrimidine under reductive amination conditions . Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane or DMF), and temperature (typically 60–80°C). Purity is achieved via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon backbone integrity, particularly verifying the pyrimidine ring (δ ~8.5–9.0 ppm) and piperidine carboxamide group (δ ~3.0–4.0 ppm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For example, pyrimidine derivatives like N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide were resolved to 1.6 Å resolution, validating bond lengths and angles .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting receptors or enzymes structurally related to the compound’s scaffold. For piperidine-carboxamide analogs:

- Calcium Channel Inhibition : Patch-clamp assays for T-type Ca channels (e.g., IC determination using HEK293 cells expressing Cav3.2) .

- Antiviral Activity : Cell-based assays against viruses like SARS-CoV-2, measuring viral replication inhibition (EC) via qRT-PCR or plaque reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance inhibitory potency against specific targets?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the benzylic position (e.g., alkyl or aryl groups) to probe steric and electronic effects. For example, N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives showed enhanced T-type Ca channel inhibition due to dialkyl substitution .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using resolved crystal structures (e.g., CGRP receptor at 1.6 Å) to predict binding interactions . Validate with mutagenesis studies targeting key residues (e.g., Trp in the pyrimidine-binding pocket).

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Free-Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes to refine force field parameters .

- Crystallographic Reanalysis : Re-examine electron density maps (e.g., using Coot) to identify conformational flexibility or alternative binding poses .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to rule out off-target effects or rapid clearance masking true potency .

Q. How can crystallographic twinning or low-resolution data be addressed during structural refinement?

- Methodological Answer :

- SHELXD/SHELXE : Use dual-space algorithms for experimental phasing of twinned crystals. For example, SHELXE was employed to phase macromolecular structures with high mosaicity .

- Twin Refinement : Apply the TWIN/BASF commands in SHELXL to model twinning operators and partition intensities .

- Resolution Enhancement : Merge multiple datasets (e.g., from synchrotron sources) or apply density modification (e.g., RESOLVE) to improve map quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.